

4-(Isopropylamino)butanol safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(Isopropylamino)butanol**

Cat. No.: **B1590333**

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **4-(Isopropylamino)butanol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Isopropylamino)butanol (CAS: 42042-71-7) is a valuable bifunctional molecule utilized as a building block and intermediate in the pharmaceutical and fine chemical industries.[1][2] As a member of the amino alcohol class, its dual reactivity, conferred by the secondary amine and primary alcohol functional groups, makes it a versatile reagent.[3][4] However, this reactivity also necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling requirements for **4-(Isopropylamino)butanol**, grounded in authoritative data. It is designed to empower researchers, scientists, and drug development professionals with the expertise to manage this chemical responsibly, ensuring personnel safety and experimental integrity.

Compound Profile and Hazard Identification

4-(Isopropylamino)butanol is a colorless to pale yellow liquid with a faint, amine-like odor.[1] A thorough understanding of its chemical and physical properties is the foundation of a robust safety assessment.

Physicochemical Data

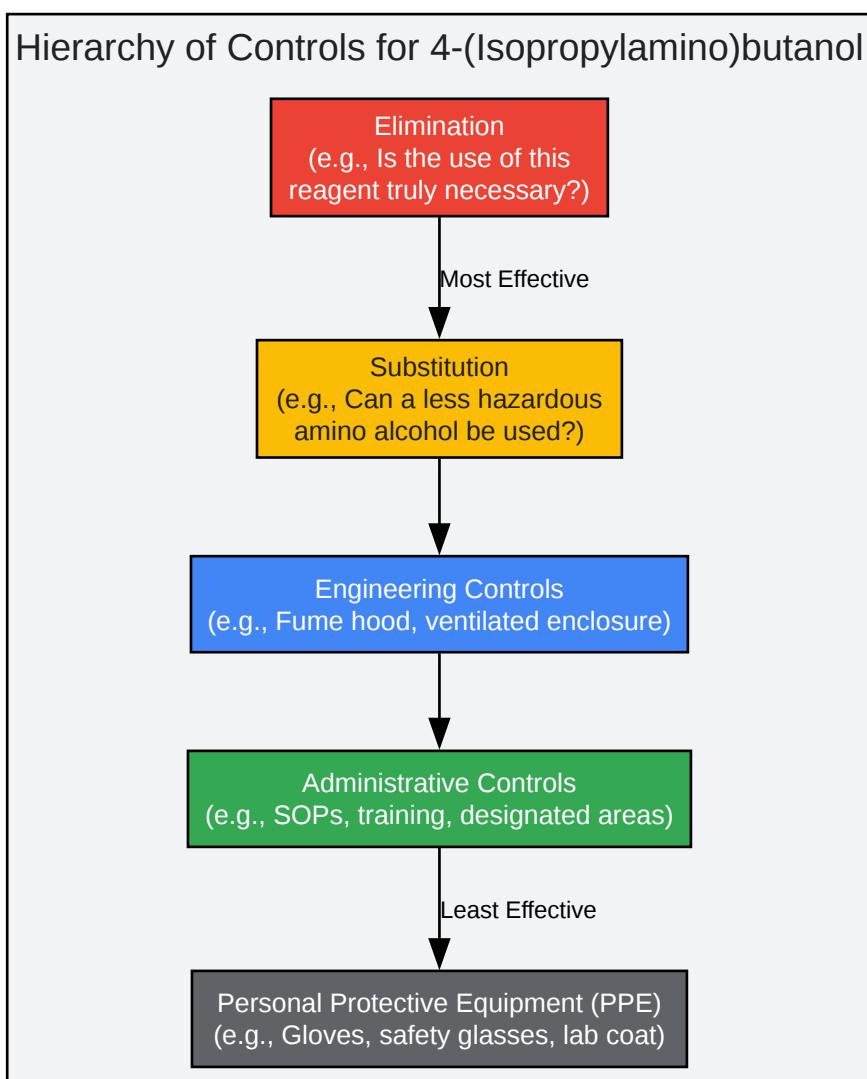
A summary of key physicochemical properties is presented below. This data is critical for assessing exposure risks, designing appropriate storage solutions, and planning emergency responses.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₇ NO	[5][6]
Molecular Weight	131.22 g/mol	[5][6]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	242°C (at 760 mmHg); 85°C (at 1 mmHg)	[5][7][8]
Flash Point	56.16°C	[2]
Density	0.889 g/cm ³	[7]
Solubility	Soluble in water	[1][7]
Storage Temperature	2-8°C, under inert atmosphere	[1][9]

GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating the hazards of chemical substances. **4-(Isopropylamino)butanol** is classified as follows:

- Flammable liquids, Category 3 (H226): Flammable liquid and vapor.[6][9][10]
- Skin corrosion/irritation, Category 2 (H315): Causes skin irritation.[6][9][10]
- Serious eye damage/eye irritation, Category 2A (H319): Causes serious eye irritation.[6][9][10]


The corresponding signal word is Warning.[6][10]

It is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[9] This lack of comprehensive data underscores the

importance of treating the substance with a high degree of caution, adhering to the principle of "as low as reasonably practicable" (ALARP) for all exposures.

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective risk management in the laboratory environment moves beyond simple reliance on Personal Protective Equipment (PPE). The "Hierarchy of Controls" is a systematic approach that prioritizes risk mitigation strategies from most to least effective. This framework is essential for handling **4-(Isopropylamino)butanol** safely.

[Click to download full resolution via product page](#)

Caption: The Hierarchy of Controls model, prioritizing safety measures from most to least effective.

- Elimination & Substitution: The most effective controls involve removing the hazard. Before use, a critical assessment should determine if **4-(isopropylamino)butanol** is indispensable or if a less flammable or less irritating alternative could achieve the same scientific objective.
- Engineering Controls: These controls physically separate the user from the hazard. All handling of **4-(isopropylamino)butanol**, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to mitigate the inhalation of flammable vapors and potential aerosols.^[9]
- Administrative Controls: These are work practices and procedures that reduce exposure. This includes developing detailed Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards of this compound, and clearly designating areas where it can be handled and stored.
- Personal Protective Equipment (PPE): PPE is the last line of defense. Its effectiveness depends on proper selection, fit, and consistent use.

Standard Operating Protocol: Handling and Storage

Adherence to a strict, self-validating protocol is paramount. The causality behind each step is to prevent exposure, contain the material, and ensure chemical stability.

Required Personal Protective Equipment (PPE)

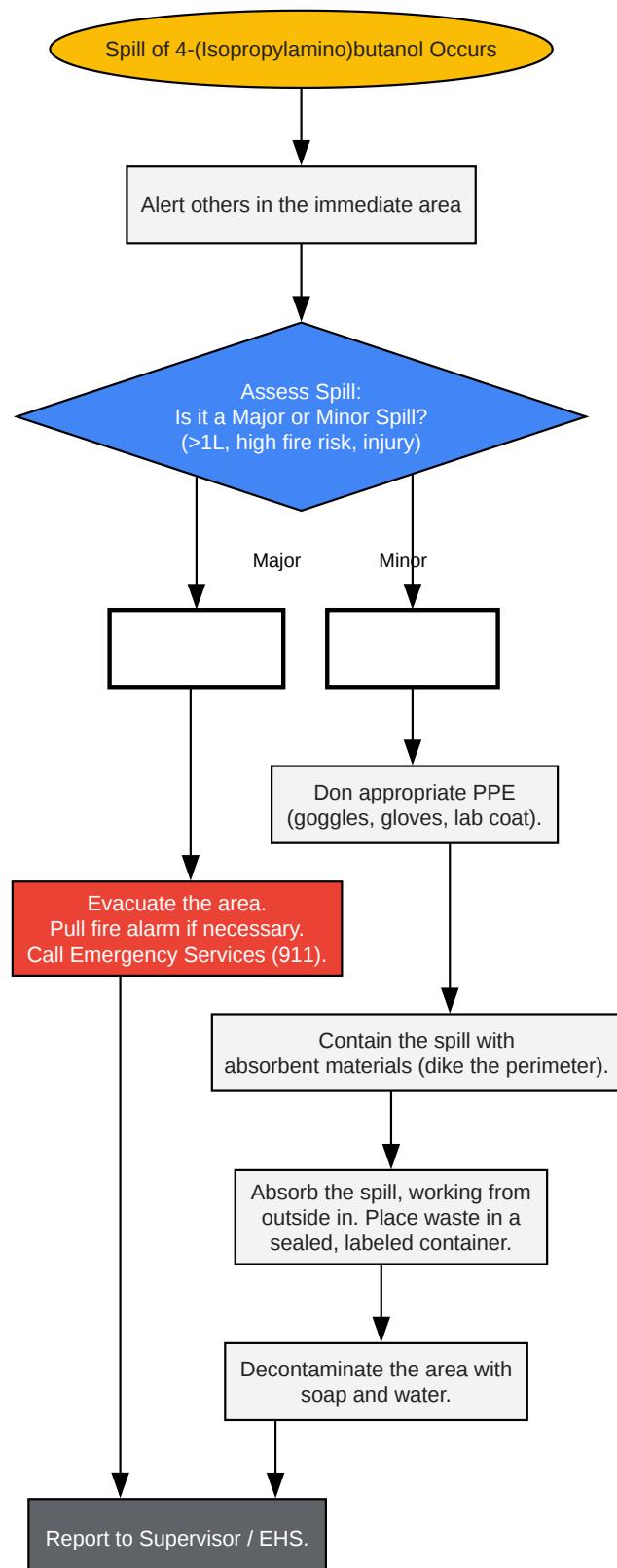
- Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are mandatory.^[9] Given its classification as a serious eye irritant (H319), standard safety glasses may be insufficient to prevent vapor or splash exposure.
- Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact with the outer surface.^[9] Contaminated gloves should be disposed of as hazardous waste.
- Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

- Respiratory Protection: While engineering controls (fume hood) are the primary method for vapor control, a risk assessment may indicate the need for respiratory protection during large-scale transfers or spill clean-up. Use of a respirator requires specialized training and fit-testing.[11]

Step-by-Step Handling Procedure

- Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items and ignition sources.[10] Have a chemical spill kit readily accessible.
- Reagent Retrieval: Retrieve the container from its designated storage location (2-8°C, inert atmosphere).[1] Allow the container to equilibrate to room temperature inside the fume hood before opening to prevent moisture condensation.
- Aliquotting: Perform all transfers and measurements within the fume hood. Use appropriate tools (e.g., glass pipettes, syringes) for transfers to minimize drips and splashes.
- Reaction Setup: If adding to a reaction vessel, do so slowly. Be aware that reactions involving amino alcohols can be exothermic.
- Post-Handling: Tightly close the primary container.[10] Wipe down the exterior of the container with a damp cloth if necessary, and decontaminate any surfaces that may have been exposed. Return the container to its proper storage location.
- Hand Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[9]

Storage Requirements


- Temperature and Atmosphere: Store in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][9][12] This mitigates degradation and pressure build-up from vaporization.
- Location: Store in a well-ventilated area designated for flammable liquids, away from heat, sparks, open flames, and other ignition sources.[10]

- Incompatibilities: Amino alcohols can be corrosive to copper and aluminum.[3] Avoid storing near strong oxidizing agents or acids, with which they can react exothermically.

Emergency Procedures: Spill and Exposure Response

A pre-planned and well-rehearsed emergency response plan is a critical component of laboratory safety.[11]

Emergency Response Decision Flow

[Click to download full resolution via product page](#)

Caption: A decision-making workflow for responding to a chemical spill.

Spill Cleanup Protocol (Minor Spills)

This protocol applies only to minor spills (<1 Liter) that laboratory personnel are trained and equipped to handle safely.

- Alert & Secure: Immediately alert personnel in the vicinity.[\[11\]](#) Control all ignition sources.[\[13\]](#)
- Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double-nitrile gloves.
- Containment: Confine the spill to a small area. Use absorbent materials like vermiculite, sand, or a commercial spill pillow to create a dike around the spill's perimeter to prevent it from spreading.[\[14\]](#)[\[15\]](#)
- Absorption: Apply absorbent material over the spill, working from the outside edge inward.
- Collection: Once the liquid is fully absorbed, carefully scoop the material into a labeled, sealable container (e.g., a heavy-duty plastic bag or bucket) for hazardous waste disposal.[\[11\]](#)
- Decontamination: Clean the spill surface with soap and water.
- Disposal: Label the waste container as "Spill Debris containing **4-(Isopropylamino)butanol**" and dispose of it through your institution's hazardous waste program.
- Reporting: Report the incident to your supervisor and your institution's Environmental Health and Safety (EHS) department.[\[11\]](#)

First Aid and Exposure Response

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[\[9\]](#) Seek immediate medical attention.
- Skin Contact: Remove all contaminated clothing immediately.[\[11\]](#) Wash the affected skin area thoroughly with soap and plenty of water.[\[9\]](#) Seek medical attention if irritation develops or persists.

- Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Waste Disposal

All waste containing **4-(Isopropylamino)butanol**, including unused material, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[9] Collect waste in a clearly labeled, sealed, and appropriate container. Consult with your institution's EHS department for specific disposal procedures, which must comply with local, state, and federal regulations.

Conclusion

4-(Isopropylamino)butanol is a chemical that demands respect and careful handling. Its flammability and irritant properties necessitate a multi-layered safety approach, prioritizing engineering and administrative controls over sole reliance on PPE. By understanding its physicochemical properties, adhering to the detailed handling and emergency protocols outlined in this guide, and fostering a proactive safety culture, researchers can effectively mitigate the risks associated with this valuable compound. The absence of comprehensive toxicological data should serve as a constant reminder to handle this substance with the utmost care, ensuring the safety of all laboratory personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. [4-\(Isopropylamino\)Butan-1-ol CAS 42042-71-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma](http://4-(Isopropylamino)Butan-1-ol CAS 42042-71-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma) [hsppharma.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. aapep.bocsci.com [aapep.bocsci.com]
- 5. 4-(Isopropylamino)butanol | 42042-71-7 [chemicalbook.com]
- 6. 4-(Isopropylamino)butanol | C7H17NO | CID 12950986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Isopropylamino)butanol CAS#: 42042-71-7 [m.chemicalbook.com]
- 8. 4-(isopropylamino)butanol/c7h17no Cas 42042-71-7 Boiling Point: 85a C/1mmhg(lit.) at Best Price in Shijiazhuang | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]
- 9. angenechemical.com [angenechemical.com]
- 10. echemi.com [echemi.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. calpaclab.com [calpaclab.com]
- 13. umanitoba.ca [umanitoba.ca]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- To cite this document: BenchChem. [4-(Isopropylamino)butanol safety and handling]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1590333#4-isopropylamino-butanol-safety-and-handling\]](https://www.benchchem.com/product/b1590333#4-isopropylamino-butanol-safety-and-handling)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com